5-氟喹啉-3-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

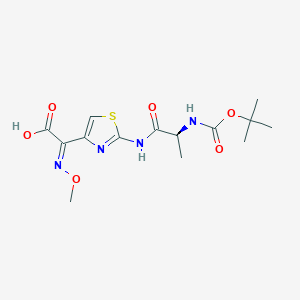

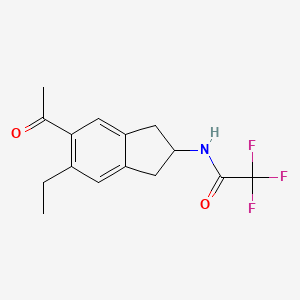

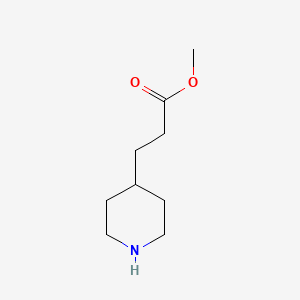

5-Fluoroquinolin-3-amine is a compound that belongs to the class of quinolines, which are heterocyclic aromatic organic compounds with a structure that includes a benzene ring fused to a pyridine ring. The presence of a fluorine atom at the 5-position and an amine group at the 3-position distinguishes this compound from other quinolines. Quinolines and their derivatives are known for their wide range of biological activities and applications in medicinal chemistry, particularly as antibacterials and antimalarials .

Synthesis Analysis

The synthesis of quinoline derivatives can be complex, involving multiple steps and various catalytic processes. For instance, fluorinated 1-benzoyl-3,4-dihydroisoquinolines, which are structurally related to 5-fluoroquinolin-3-amine, can be synthesized through a one-pot procedure involving hydroamination followed by Pd-catalyzed oxidation . Another related compound, 5-amino-6-methylquinoline, was synthesized from 2,3,4-trifluoro aniline in a 12-step process, demonstrating the intricate nature of synthesizing such compounds . Additionally, the synthesis of 5-fluoroprimaquine, an antimalarial agent, required the synthesis of a key intermediate, 5-fluoro-6-methoxy-8-nitroquinoline, through various approaches including electrophilic substitution and a modified Skraup reaction .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of nitrogen and other substituents that influence their chemical behavior and biological activity. The configuration of these molecules can be established through methods such as X-ray crystallography, as demonstrated in the synthesis of flumequine, a compound with a similar quinoline core . The molecular structure is crucial for the interaction of these compounds with biological targets, which is a key factor in their pharmacological effects.

Chemical Reactions Analysis

Quinoline derivatives undergo various chemical reactions, including amination, which is a process of introducing an amine group into the molecule. For example, a copper-catalyzed remote C–H amination of 8-aminoquinoline scaffolds was described, showcasing the ability to selectively introduce an amine group at the C5 position . The chemical reactivity of these compounds is also influenced by the presence of fluorine, which can affect the electron distribution within the molecule and thus its reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as their photophysical characteristics, are important for their applications. For instance, benzo[de]isoquinoline-1,3-diones with specific substituents have been synthesized and their absorption properties studied for potential use as fluorescent dyes . The photostability of these compounds is a key property, especially when considering their use in applications that involve exposure to light. The presence of stabilizer fragments, such as hindered amine and benzotriazole, can enhance the photostability of these fluorophores .

科学研究应用

抗菌特性

5-氟喹啉-3-胺是氟喹诺酮类抗菌剂家族的一员 . 氟喹诺酮类具有高水平的抗菌活性,其广谱性超过了许多抗生素,包括第三代头孢菌素和其他化学治疗抗菌剂 . 它们具有特殊的机制,与抗生素和其他抗菌剂类别不同,这使得氟喹诺酮类可以用于治疗对许多其他抗菌药物耐药的菌株引起的感染性疾病 .

细菌 DNA 促旋酶的抑制

包括 5-氟喹啉-3-胺在内的氟喹诺酮类抑制细菌 DNA 促旋酶 . 这种酶对于细菌 DNA 的复制、转录和修复至关重要。 通过抑制这种酶,氟喹诺酮类阻止细菌繁殖,这使其成为有效的抗菌剂 .

抗肿瘤活性

某些氟喹诺酮类抗肿瘤活性的研究表明,在位置 2 含有环己基的衍生物是 HeLa 细胞(哺乳动物癌细胞)中最有效的拓扑异构酶 II 抑制剂 .

其他化合物的合成

5-氟喹啉-3-胺可用作其他化合物的合成起始原料或中间体 . 它可以通过将取代基引入 1–8 位或通过环化进行修饰 .

与金属形成配合物

包括 5-氟喹啉-3-胺在内的氟喹诺酮类可以与金属形成配合物 . 这些配合物已被研究用于其在各个领域的潜在应用 .

生命科学、材料科学、化学合成、色谱、分析等领域的研究工具

安全和危害

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

作用机制

Target of Action

5-Fluoroquinolin-3-amine, like other fluoroquinolones, primarily targets bacterial DNA-gyrase . This enzyme is crucial for bacteria reproduction, as it is involved in the unwinding and supercoiling of bacterial DNA .

Mode of Action

The compound interacts with its target by inhibiting the activity of bacterial DNA-gyrase . This inhibition disrupts the replication process of bacterial DNA, thereby halting bacterial reproduction .

Biochemical Pathways

The primary biochemical pathway affected by 5-Fluoroquinolin-3-amine is the DNA replication pathway in bacteria . By inhibiting DNA-gyrase, the compound prevents the unwinding of bacterial DNA, which is a critical step in DNA replication . This disruption in the replication process leads to the death of the bacteria .

Result of Action

The molecular effect of 5-Fluoroquinolin-3-amine’s action is the inhibition of bacterial DNA-gyrase . On a cellular level, this results in the disruption of DNA replication, leading to the death of the bacteria . This makes 5-Fluoroquinolin-3-amine an effective antibacterial agent .

属性

IUPAC Name |

5-fluoroquinolin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-8-2-1-3-9-7(8)4-6(11)5-12-9/h1-5H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTGMFMNPSYGOGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=N2)N)C(=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80438827 |

Source

|

| Record name | 5-fluoroquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1028302-82-0 |

Source

|

| Record name | 5-fluoroquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。